Ethanethiol, 2-isobutyloxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the formula CH3CH2SH . It is a colorless liquid with a distinct odor . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . Its structure parallels that of ethanol, but with sulfur in place of oxygen .
Synthesis Analysis
Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . It is also prepared commercially by the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .Molecular Structure Analysis
The molecular formula of Ethanethiol is C2H6S . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . The Ethanethiol molecule contains a total of 8 bonds . There are 2 non-H bonds and 1 thiol .Chemical Reactions Analysis
Ethanethiol behaves comparably to hydrogen sulfide . For example, it binds, concomitant with deprotonation to “soft” transition metal cations, such as Hg2+, Cu+, and Ni2+ to give polymeric thiolato complexes .Physical And Chemical Properties Analysis
Ethanethiol has a molecular weight of 62.134 . It has a boiling point of 309. ± 1. K and a melting point of 126.080 K . It is more volatile than ethanol due to a diminished ability to engage in hydrogen bonding .Scientific Research Applications
Single-Molecule Magnetism in Tetrametallic Terbium and Dysprosium Thiolate Cages
Metalation of ethanethiol by lanthanide compounds produces thiolate-bridged tetralanthanide compounds with significant implications in the field of single-molecule magnetism. These compounds, consisting of tetrametallic units bridged by μ-ethanethiolate ligands, display unique magnetic properties that are crucial for developing new magnetic materials with potential applications in data storage and quantum computing (Woodruff et al., 2013).
Electrochemical Scission of C–S Bond in Ethanethiol
The electrochemical oxidation of ethanethiol on modified anodes highlights a promising technology for the removal of odorous compounds from industrial effluents. The study demonstrates that ethanethiol can be efficiently broken down into non-odorous compounds, such as sulfate ions, through electrochemical processes, suggesting a viable method for deodorization and pollution control in environmental engineering (Ma et al., 2013).
Synthesis and Stable Isotope Dilution Assay of Ethanethiol in Wine
Research on ethanethiol and diethyl disulfide in wine using solid-phase microextraction and GC-MS provides insights into the impact of aging on their levels in wine. This study is crucial for understanding the chemical changes that occur during wine aging and their effects on wine aroma and quality. The findings can inform winemaking practices to enhance the sensory properties of wine (Belancic Majcenovic et al., 2002).
Mechanism of Action
The mechanism of the multicomponent reaction between tert-butyl isocyanide and dimethyl acetylenedicarboxylate in the presence of ethanethiol and thiophenol (as SH-acid) was investigated theoretically . According to quantum-mechanical computations, four different pathways (I, II, III, and IV) were predicted for this reaction .
Safety and Hazards
Future Directions
Since natural gas is odorless, natural gas distributors are required to add thiols, originally ethanethiol, to natural gas to detect leaking gas before a spark or match sets off an explosion . This indicates a potential future direction for the use of Ethanethiol and similar compounds in safety applications .
properties
IUPAC Name |
2-(2-methylpropoxy)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2)5-7-3-4-8/h6,8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFRTUIEZCYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144048 |
Source
|
Record name | Ethanethiol, 2-isobutyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethiol, 2-isobutyloxy- | |
CAS RN |
10160-68-6 |
Source
|
Record name | Ethanethiol, 2-isobutyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-isobutyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.